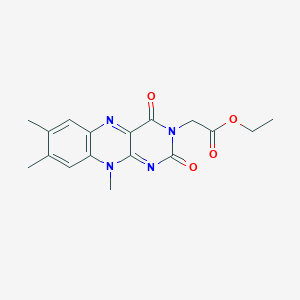
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . It is primarily used as an intermediate in the preparation of Nevirapine metabolites . This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a nitro group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Nitration: Introduction of the nitro group to the pyridine ring.
Methylation: Introduction of the methyl group to the pyridine ring.
The specific reaction conditions and reagents used in these steps can vary, but common reagents include cyclopropyl bromide for cyclopropylation, nitric acid for nitration, and methyl iodide for methylation. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The cyclopropyl, methyl, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Used in the development of drugs, particularly as an intermediate in the synthesis of antiviral drugs like Nevirapine.
Industry: Employed in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be compared with similar compounds such as:
N-Cyclopropyl-4-methyl-2-pyridinamine: Lacks the nitro group, which affects its reactivity and applications.
N-Cyclopropyl-3-nitro-2-pyridinamine: Lacks the methyl group, which influences its chemical properties and uses.
N-Cyclopropyl-4-methyl-3-nitro-2-pyridine: Lacks the amine group, which affects its biological activity and interactions.
These comparisons highlight the unique features of this compound, particularly its combination of cyclopropyl, methyl, and nitro groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUKOOUYNDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440710 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-17-5 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
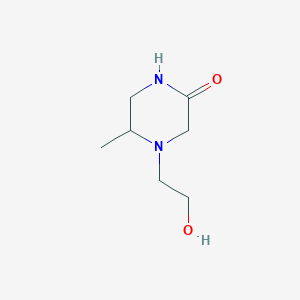
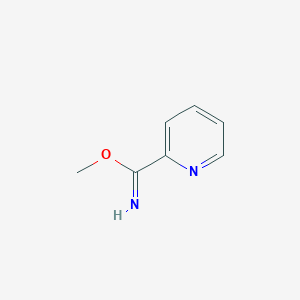
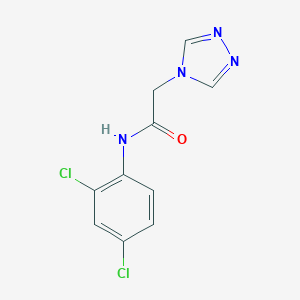
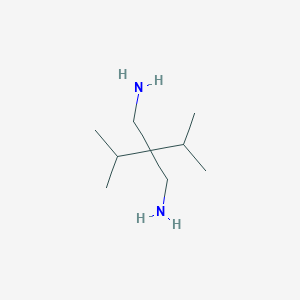
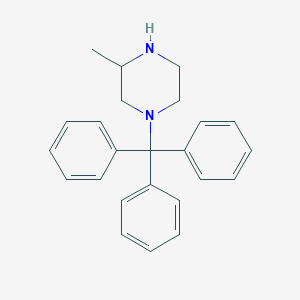
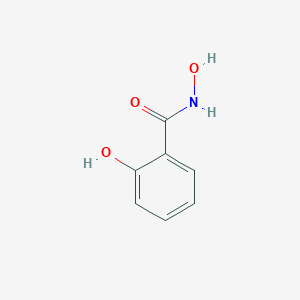
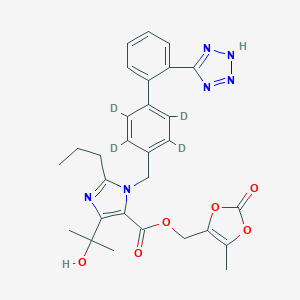
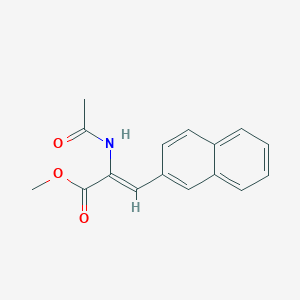
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)

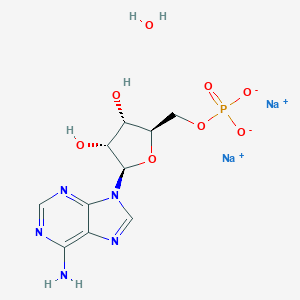

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
